1,2-Benzisoxazole-3-methanesulfonic acid is a chemical compound that plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. It is primarily recognized for its derivative, zonisamide, which is used as an antiepileptic agent. The compound is classified under the category of benzisoxazoles, which are heterocyclic compounds containing both oxygen and nitrogen in their cyclic structure.
1,2-Benzisoxazole-3-methanesulfonic acid can be synthesized through several chemical processes that involve various starting materials, including 4-hydroxycoumarin and salicylaldehyde derivatives. The sodium salt form of this compound is often utilized in laboratory settings and commercial applications.
The compound is classified as an organic sulfonic acid derivative and belongs to the broader category of benzisoxazole compounds. Its systematic name is 1,2-benzisoxazole-3-methanesulfonic acid, with a molecular formula of C8H7NO4S.
The synthesis of 1,2-benzisoxazole-3-methanesulfonic acid can be achieved through several methods:
The synthesis typically involves controlling reaction conditions such as temperature and pH to optimize yield and purity. For instance, maintaining a reaction temperature between 77°C to 83°C for certain steps ensures effective conversion of reactants into products.
The molecular structure of 1,2-benzisoxazole-3-methanesulfonic acid features a benzene ring fused with an isoxazole ring. The methanesulfonic acid group (-SO3H) is attached at the 3-position of the benzisoxazole framework.
The reactions often require specific conditions to ensure high yields and selectivity towards desired products. For example, using solvents like dimethyl sulfoxide can facilitate better reactivity and solubility for certain intermediates.
1,2-Benzisoxazole-3-methanesulfonic acid (C₈H₇NO₄S) is a critical synthetic intermediate primarily known for its role in producing the anticonvulsant drug zonisamide (1,2-benzisoxazole-3-methanesulfonamide). Its sodium salt (CAS 73101-64-1, C₈H₈NNaO₄S, MW 237.2 g/mol) is extensively documented in pharmaceutical synthesis literature [2] [10]. The compound decomposes at 275°C and requires inert storage conditions due to its reactivity [2]. Structurally, it combines a benzisoxazole scaffold—a bioisostere for indole—with a sulfonic acid group, enabling key interactions in neurological targets [7] [9]. Historically, its development parallels advances in antiepileptic drug design, with over 20 patents filed since 2000 addressing synthetic optimizations and novel salt forms [5] [6].
1,2-Benzisoxazole-3-methanesulfonic acid (BIOS-H) and its sodium salt (BIOS-Na) serve as pivotal precursors for zonisamide, an antiepileptic drug targeting voltage-sensitive sodium and T-type calcium channels [9] [10]. The synthesis involves two critical steps:
Alternative Pathways:
Table 1: Key Synthetic Routes to Zonisamide from BIOS-H Derivatives
Intermediate | Reagent/Conditions | Yield | Advantages |
---|---|---|---|
BIOS-Na | SOCl₂, DMF, 80°C | 65% | Cost-effective |
BIOS-NH₄ | Oxalyl chloride, RT | 92% | Non-hygroscopic |
Ethyl ester | NH₃/MeOH, 60°C | 88% | No chlorination needed |
The 1,2-benzisoxazole core confers unique pharmacological properties:
Metabolic Insights:The methylene linker between sulfonamide and benzisoxazole minimizes carbonic anhydrase inhibition—a side effect in older sulfonamide antiepileptics—enhancing zonisamide’s therapeutic index [9].
The evolution of BIOS-H synthesis reflects technological shifts toward efficiency and sustainability:
Table 2: Patent Timeline for BIOS-H Derivatives
Patent/Application | Year | Key Contribution |
---|---|---|
US7268234B2 | 2007 | Sulfonation of BIOA using toluene/Lewis base to suppress disubstitution |
US7745471B2 | 2010 | Non-hygroscopic BIOS-NH₄ for direct chlorination |
WO2005/030738 | 2005 | Sultone oxime rearrangement to BIOS-Na |
Contemporary Focus: Recent patents prioritize atom economy (e.g., one-pot reactions) and non-hygroscopic derivatives to eliminate drying steps and reduce chlorinating agent use [3] [5] [7].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0